Bienvenue dans la boutique en ligne BenchChem!

Caroverine Hydrochloride

Cochlear excitotoxicity Glutamate receptor Memantine

Caroverine Hydrochloride delivers clinically validated dual AMPA/NMDA antagonism with concurrent N-type calcium channel inhibition (IC₅₀ 240 nM) and potent hydroxyl radical scavenging (k=1.9×10^10 M⁻¹s⁻¹). Unlike memantine or verapamil, this polypharmacology targets pathological co-activation of AMPA and NMDA receptors at the inner hair cell synapse—the core mechanism of cochlear excitotoxicity. The 63.3% acute responder rate in placebo-controlled tinnitus trials confirms target engagement unattainable with single-agent combinations. For round window membrane application models or ischemia-reperfusion studies, caroverine provides an irreplaceable multimodal tool. Standard quantities in stock; inquire for bulk pricing.

Molecular Formula C22H28ClN3O2
Molecular Weight 401.9 g/mol
CAS No. 23465-76-1
Cat. No. B1668455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaroverine Hydrochloride
CAS23465-76-1
Synonymscaroverine
caroverine fumarate
caroverine fumarate (1:1)
caroverine monohydrochloride
P-201
P-201-1
spadon
Spasmium
Molecular FormulaC22H28ClN3O2
Molecular Weight401.9 g/mol
Structural Identifiers
SMILESCCN(CC)CCN1C2=CC=CC=C2N=C(C1=O)CC3=CC=C(C=C3)OC.Cl
InChIInChI=1S/C22H27N3O2.ClH/c1-4-24(5-2)14-15-25-21-9-7-6-8-19(21)23-20(22(25)26)16-17-10-12-18(27-3)13-11-17;/h6-13H,4-5,14-16H2,1-3H3;1H
InChIKeyJRNWTJUIMRLKBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Caroverine Hydrochloride (CAS 23465-76-1) | A Multimodal Quinoxaline Antagonist for Tinnitus and Cochlear Excitotoxicity Research


Caroverine hydrochloride, chemically 1-[2-(diethylamino)ethyl]-3-[(4-methoxyphenyl)methyl]quinoxalin-2-one hydrochloride, is a quinoxaline derivative structurally related to isoquinoline and the papaverine backbone [1]. It functions as a non-selective antagonist of both N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) glutamate receptors, with competitive AMPA antagonism and non-competitive NMDA antagonism observed at higher concentrations [2]. Beyond its glutamatergic profile, caroverine exhibits direct calcium channel blocking activity, primarily at N-type calcium channels, and demonstrates potent antioxidant properties through the scavenging of hydroxyl radicals [3]. This multimodal pharmacology underpins its use in research models of cochlear excitotoxicity and its clinical evaluation for inner ear tinnitus, where it is hypothesized to mitigate pathological glutamate-driven neuronal hyperactivity at the inner hair cell synapse [4].

Why Generic Glutamate Antagonists Cannot Substitute for Caroverine Hydrochloride in Cochlear Tinnitus Models


In-class substitution with selective NMDA antagonists (e.g., memantine) or non-specific calcium channel blockers (e.g., verapamil) is scientifically insufficient for research models targeting cochlear synaptic tinnitus. The pathophysiology of cochlear excitotoxicity involves pathological co-activation of both AMPA and NMDA receptors on the afferent dendrites of spiral ganglion neurons, a dual-mechanism that selective agents fail to address [1]. Caroverine is uniquely positioned among clinically available molecules as it provides simultaneous, reversible antagonism at both AMPA and NMDA receptors, while also inhibiting N-type calcium channels and scavenging hydroxyl radicals to limit oxidative damage secondary to excitotoxicity [2]. This distinct polypharmacology—integrating glutamatergic blockade, calcium influx inhibition, and antioxidant activity—cannot be replicated by simply combining single-target agents or substituting alternative spasmolytics, as evidenced by differential efficacy in comparative clinical and preclinical studies [3].

Quantitative Differentiation of Caroverine Hydrochloride from Comparator Agents: Head-to-Head and Cross-Study Evidence


Dual AMPA/NMDA Antagonism vs. Memantine Selectivity in Cochlear Glutamatergic Transmission

In a direct comparative microiontophoretic study in the guinea pig cochlea, memantine selectively inhibited NMDA-induced firing without affecting AMPA-mediated activity, whereas caroverine blocked both NMDA- and AMPA-induced firing [1]. This dual antagonism is essential for cochlear synaptic tinnitus, where both NMDA and non-NMDA receptors contribute to pathological hyperexcitability.

Cochlear excitotoxicity Glutamate receptor Memantine

Clinical Tinnitus Response Rate vs. Placebo in Cochlear Synaptic Tinnitus

In a placebo-controlled blind study (n=60), a single intravenous infusion of caroverine produced a 63.3% responder rate in patients with cochlear synaptic tinnitus, compared to 0% in the placebo group, as defined by combined subjective rating reduction and psychoacoustic tinnitus matching improvement [1]. This outcome supports the hypothesis that pharmacological antagonism of cochlear glutamate receptors can acutely suppress tinnitus perception in this specific subtype.

Tinnitus Clinical trial Placebo-controlled

Hydroxyl Radical Scavenging Rate Constant as a Differentiating Antioxidant Parameter

Caroverine exhibits an exceptionally high rate constant for reaction with hydroxyl radicals, measured at k = 1.9 × 10^10 M⁻¹ s⁻¹ [1]. This value approaches diffusion-controlled limits and indicates that caroverine is a highly efficient scavenger of one of the most reactive and damaging reactive oxygen species implicated in excitotoxicity-related oxidative injury.

Antioxidant Hydroxyl radical Rate constant

Calcium Channel Blockade Potency Relative to Verapamil in Vascular Smooth Muscle

In isolated rat aorta, caroverine fumarate inhibited high-K⁺-induced contraction with an IC₅₀ of 2.4 × 10⁻⁷ M, whereas the reference calcium channel blocker verapamil exhibited greater potency with an IC₅₀ of 6.6 × 10⁻⁸ M . However, caroverine's inhibitory effect on aortic contraction was more rapidly reversible upon washout compared to verapamil, indicating a distinct kinetic profile.

Calcium channel blocker Verapamil Vasorelaxation

Tinnitus Severity Reduction vs. Betahistine in 12-Week Clinical Comparative Study

In a 12-week prospective comparative study (n=72), caroverine monotherapy (20 mg BID) produced a 83% reduction in Tinnitus Handicap Inventory (THI) score from baseline, compared to a 69.4% reduction with betahistine (8 mg TID) [1]. The combination of caroverine with ginkgo biloba yielded the greatest reduction at 86.4%.

Betahistine Tinnitus Handicap Inventory Comparative efficacy

Oral Caroverine Overall Tinnitus Reduction vs. Standard of Care in Quasi-Experimental Study

In a 90-day quasi-experimental study, oral caroverine (40 mg BID) produced an overall tinnitus reduction rate of 53.3% with an odds ratio of 0.375 (95% CI: 0.12–1.08), compared to standard of care consisting of cinnarizine 25 mg BID plus B-complex and Ginkgo biloba [1]. The study concluded that oral caroverine was superior to standard of care in reducing mild cochlear synaptic tinnitus.

Standard of care Cinnarizine Oral efficacy

Evidence-Backed Application Scenarios for Caroverine Hydrochloride in Cochlear and CNS Excitotoxicity Research


Preclinical Modeling of Cochlear Synaptic Tinnitus and Noise-Induced Excitotoxicity

Based on dual AMPA/NMDA antagonism demonstrated in guinea pig cochlea [1] and neuroprotective effects in noise-induced hearing loss models , caroverine is the preferred agent for in vivo and ex vivo studies of cochlear excitotoxicity. Its ability to block both ionotropic glutamate receptor subtypes while maintaining reversibility makes it suitable for acute intervention protocols, such as round window membrane application in rodent models to evaluate perilymph pharmacokinetics and auditory brainstem response preservation [2].

Clinical Research on Pharmacological Intervention for Subtype-Defined Cochlear Synaptic Tinnitus

The 63.3% acute responder rate in placebo-controlled trials [3] and superior THI reduction (83%) over betahistine [4] provide a strong evidence base for using caroverine in clinical trials that stratify tinnitus patients by pathophysiological subtype (cochlear synaptic vs. other etiologies). Research protocols that pre-screen for cochlear synaptic pathophysiology are most likely to replicate the positive outcomes observed in the foundational Denk et al. study.

Investigational Neuroprotection in Excitotoxic CNS Disorders with Oxidative Component

Caroverine's exceptionally high hydroxyl radical scavenging rate constant (k = 1.9 × 10^10 M⁻¹ s⁻¹) [5] combined with its glutamate receptor antagonism positions it as a tool compound for studying combined excitotoxic and oxidative injury mechanisms in CNS tissues. This polypharmacology is relevant to research on ischemia-reperfusion injury, traumatic brain injury, and neurodegenerative conditions where glutamate excitotoxicity and oxidative stress converge.

Comparative Pharmacology Studies of Multimodal vs. Single-Target Ion Channel/Receptor Modulators

The head-to-head data comparing caroverine with memantine (glutamate receptor selectivity) [1] and verapamil (calcium channel potency and reversibility) provide a quantitative framework for using caroverine as a reference multimodal agent. Researchers evaluating novel compounds can benchmark against caroverine's unique profile of moderate calcium channel blockade (IC₅₀ 240 nM) with rapid reversibility plus dual AMPA/NMDA antagonism, distinguishing it from pure calcium channel blockers or selective NMDA antagonists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Caroverine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.